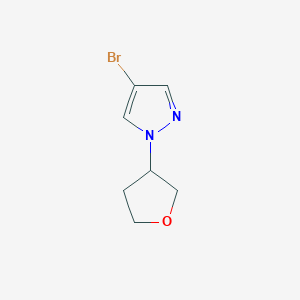

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(oxolan-3-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCXLVIAUPCYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731308 | |

| Record name | 4-Bromo-1-(oxolan-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040377-07-8 | |

| Record name | 4-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040377-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(oxolan-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(oxolan-3-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole

The following technical guide details the properties, synthesis, and applications of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole , a critical intermediate in modern medicinal chemistry.

The "Anchor & Handle" Scaffold for Kinase Inhibitor Discovery [1]

Executive Summary

4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole (CAS: 1040377-07-8) is a bifunctional heterocyclic building block extensively utilized in drug discovery, particularly in the development of kinase inhibitors (e.g., JAK, BTK pathways).[1] Its structural value lies in its dual functionality:

-

The "Anchor" (THF Group): The tetrahydrofuran-3-yl moiety improves aqueous solubility and metabolic stability compared to simple alkyl chains, while providing a specific vector for hydrogen bonding within enzyme active sites.[1]

-

The "Handle" (Bromine): The C-4 bromine atom serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid library diversification.[1]

Physicochemical Profile

The compound typically exists as a viscous oil or low-melting solid at room temperature.[1] Its lipophilicity (LogP) is optimized for oral bioavailability, balancing membrane permeability with aqueous solubility.[1]

| Property | Value / Description |

| CAS Number | 1040377-07-8 |

| IUPAC Name | 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole |

| Molecular Formula | C₇H₉BrN₂O |

| Molecular Weight | 217.06 g/mol |

| Physical State | Viscous liquid or low-melting solid |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water |

| Predicted LogP | ~1.5 – 1.9 (Ideal for CNS/Peripheral drug space) |

| H-Bond Acceptors | 2 (N-2 of pyrazole, O of THF) |

| Topological PSA | ~26 Ų |

Synthetic Methodologies

High-purity synthesis of this compound is achieved primarily through Mitsunobu coupling , which offers superior regioselectivity over direct alkylation.[1]

Primary Route: Mitsunobu Coupling

This pathway avoids the elimination side-products common when using secondary alkyl halides (like 3-bromotetrahydrofuran) in direct alkylation.[1]

Reaction Logic: The reaction couples 4-bromopyrazole with tetrahydrofuran-3-ol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (DIAD or DEAD).[1] The reaction proceeds via an Sₙ2 mechanism, inverting the stereocenter of the alcohol (if chiral starting material is used).

Protocol (Self-Validating):

-

Charge: To a dry round-bottom flask under N₂, add 4-bromopyrazole (1.0 equiv), tetrahydrofuran-3-ol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.2 M concentration).

-

Activation: Cool the solution to 0 °C.

-

Addition: Dropwise add DIAD (1.2 equiv) over 20 minutes. Checkpoint: Solution will turn yellow; ensure temperature remains <5 °C to prevent side reactions.

-

Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Validation: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS for disappearance of pyrazole.[1]

-

Workup: Quench with water, extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

-

Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–40% EtOAc in Hexanes.

Visualization of Synthetic Logic

Figure 1: The Mitsunobu strategy ensures regioselective N-alkylation at the secondary carbon of the THF ring.[1]

Chemical Reactivity & Functionalization

The 4-bromo substituent acts as a versatile "handle" for late-stage diversification.[1] The following protocols demonstrate its utility in library generation.

Suzuki-Miyaura Cross-Coupling

Used to install aryl or heteroaryl groups at the C-4 position.[1]

Protocol:

-

Mix: Combine 4-bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%). Why this catalyst? It resists dehalogenation and works well with electron-rich heterocycles.[1]

-

Heat: Degas with N₂ and heat to 90 °C for 4 hours.

-

Isolation: Filter through Celite, extract, and purify.

C-H Activation & Borylation

The bromine can be converted into a boronic ester (using Bis(pinacolato)diboron), reversing the polarity and turning the molecule into a nucleophile for coupling with other halides.

Divergent Synthesis Workflow

Figure 2: Divergent synthetic pathways utilizing the C-4 bromine handle.[1]

Medicinal Chemistry Relevance

The tetrahydrofuran-3-yl group is not merely a solubilizing appendage; it is a strategic design element in medicinal chemistry.[1]

-

Chirality & Vector Control: The C-3 position of THF is chiral.[1] Using enantiopure (R)- or (S)-tetrahydrofuran-3-ol in the Mitsunobu step allows researchers to probe the stereochemical preferences of a binding pocket.[1] The oxygen atom in the THF ring can serve as a specific H-bond acceptor, often interacting with solvent fronts or specific residues (e.g., lysine/arginine) in the kinase hinge region.

-

Metabolic Stability: Unlike linear alkyl ethers which are prone to rapid oxidative dealkylation by CYP450 enzymes, the cyclic ether of THF is more sterically protected and electronically stable, prolonging the in vivo half-life of the drug candidate.[1]

-

Solubility: The ether oxygen lowers the LogP relative to a cyclopentyl analog, improving solubility in aqueous physiological buffers without introducing ionizable groups that might hinder cell permeability.[1]

Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While the C-Br bond is stable, the pyrazole ring can be sensitive to strong acids over prolonged periods.[1]

-

Disposal: Halogenated organic waste.[1]

References

-

Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1]

-

Suzuki-Miyaura Coupling in Pyrazoles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

-

Pyrazole Scaffolds in Kinase Inhibitors: Fabbro, D., et al. "Targeting cancer with small-molecular-weight kinase inhibitors."[1] Nature Reviews Drug Discovery, 2002.[1]

-

Compound Properties (PubChem): "4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole."[1] National Center for Biotechnology Information.[1]

Sources

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The title compound, 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole, is a valuable building block for drug discovery professionals. The bromine atom at the 4-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of molecular diversity.[1] The N-linked tetrahydrofuran moiety can improve pharmacokinetic properties such as solubility and metabolic stability.

This guide provides a detailed examination of the most logical and field-proven synthetic pathway for 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.

Retrosynthetic Analysis and Strategy Selection

Two primary retrosynthetic pathways can be envisioned for the target molecule.

Caption: Retrosynthetic analysis of the target molecule.

Pathway A involves the N-alkylation of a pre-existing 4-bromopyrazole ring. While seemingly direct, the N-alkylation of unsymmetrically substituted pyrazoles is notoriously problematic, often yielding a difficult-to-separate mixture of N1 and N2 regioisomers.[4][5] Controlling the regioselectivity can be challenging and may depend heavily on the substrate, base, and solvent system.[4]

Pathway B follows the classic Knorr pyrazole synthesis logic.[6][7] It begins with the synthesis of the N-substituted pyrazole core, 1-(tetrahydrofuran-3-YL)-1H-pyrazole, by reacting (tetrahydrofuran-3-yl)hydrazine with a 1,3-dicarbonyl equivalent. This is followed by a regioselective electrophilic bromination at the C4 position. This pathway is generally preferred as the initial cyclization provides unambiguous N1 substitution, and the subsequent bromination of the N-substituted pyrazole is highly selective for the C4 position.

This guide will focus on the more robust and selective Pathway B .

Part 1: Synthesis of 1-(tetrahydrofuran-3-YL)-1H-pyrazole via Knorr Cyclization

The Knorr pyrazole synthesis is a foundational method for forming the pyrazole ring, involving the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic conditions.[2][6][8]

Mechanism and Rationale

The reaction proceeds through initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of a substituted hydrazine, in this case, (tetrahydrofuran-3-yl)hydrazine, directly and unambiguously installs the desired substituent at the N1 position of the pyrazole.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Step 1

Objective: To synthesize 1-(tetrahydrofuran-3-YL)-1H-pyrazole.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| (Tetrahydrofuran-3-yl)hydrazine HCl | 138.59 | 1.0 | 1.0 | 138.6 g |

| 1,1,3,3-Tetraethoxypropane | 220.30 | 1.1 | 1.1 | 242.3 g |

| Ethanol (EtOH) | - | - | - | 1 L |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | catalytic | - | ~1-2 mL |

| Saturated Sodium Bicarbonate (aq) | - | - | - | As needed |

| Dichloromethane (DCM) | - | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |

Procedure:

-

Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (tetrahydrofuran-3-yl)hydrazine hydrochloride (138.6 g, 1.0 mol) and ethanol (1 L).

-

Addition of Reagents: Add 1,1,3,3-tetraethoxypropane (242.3 g, 1.1 mol) to the suspension. Slowly and carefully add concentrated sulfuric acid (~1-2 mL) as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is approximately 7-8.

-

Workup - Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add water (500 mL) and extract the aqueous layer with dichloromethane (3 x 300 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-(tetrahydrofuran-3-YL)-1H-pyrazole as an oil or low-melting solid.

Causality and Self-Validation:

-

1,1,3,3-Tetraethoxypropane: This is used as a stable and easy-to-handle precursor to the unstable malondialdehyde, which is generated in situ under the acidic reaction conditions.

-

Acid Catalyst: The acid is crucial for catalyzing both the formation of the initial hydrazone and the subsequent dehydration steps that lead to the aromatic pyrazole ring.[6]

-

Neutralization and Extraction: The neutralization step is critical to quench the reaction and allow for efficient extraction of the organic product into a non-polar solvent like DCM. The final purity is validated by standard analytical techniques (NMR, MS).

Part 2: Regioselective Bromination of the Pyrazole Core

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective bromination. N-Bromosuccinimide (NBS) is an excellent brominating agent for this transformation, as it is a solid that is easier and safer to handle than liquid bromine.

Experimental Protocol: Step 2

Objective: To synthesize 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 1-(tetrahydrofuran-3-YL)-1H-pyrazole | 138.17 | 1.0 | 1.0 | 138.2 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.05 | 186.9 g |

| Tetrahydrofuran (THF), anhydrous | - | - | - | 1.5 L |

| Water (H₂O) | - | - | - | As needed |

| Saturated Sodium Thiosulfate (aq) | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Ethyl Acetate (EtOAc) | - | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |

Procedure:

-

Reaction Setup: Dissolve 1-(tetrahydrofuran-3-YL)-1H-pyrazole (138.2 g, 1.0 mol) in anhydrous tetrahydrofuran (1.5 L) in a 3 L round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition of NBS: Add N-Bromosuccinimide (186.9 g, 1.05 mol) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Workup - Quenching: Once the starting material is consumed, quench the reaction by adding water (500 mL). If any bromine color persists, add a small amount of saturated sodium thiosulfate solution until the color disappears.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 400 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 300 mL) and brine (1 x 300 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid or oil can be purified by recrystallization or column chromatography to yield the final product, 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole.[9]

Causality and Self-Validation:

-

NBS as Brominating Agent: NBS provides a source of electrophilic bromine (Br+) in a controlled manner, minimizing side reactions and improving safety.[10]

-

Anhydrous Conditions: While not strictly necessary for this reaction, using an anhydrous solvent like THF prevents potential side reactions with NBS.

-

Aqueous Workup: The washing steps are essential to remove the succinimide byproduct and any remaining inorganic salts, ensuring the purity of the final compound.

Caption: Experimental workflow for the bromination step.

Conclusion

The synthesis of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole is most reliably achieved through a two-step sequence. The initial Knorr cyclization of (tetrahydrofuran-3-yl)hydrazine with a malondialdehyde equivalent provides a regiochemically pure N-substituted pyrazole intermediate. This is followed by a high-yielding and highly selective electrophilic bromination at the C4 position using N-Bromosuccinimide. This pathway avoids the significant regioselectivity issues associated with the N-alkylation of 4-bromopyrazole, making it a robust and scalable route for producing this valuable synthetic building block for research and drug development.

References

- Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026). Google Search Result.

- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.

- CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon

- CN102911174A - Synthesis method of 1H-pyrazolo ( 4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

- CS216930B2 - Method of preparation of the pyrazoles.

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

- Synthesis of Chromone-Rel

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- 1040377-07-8|4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole. BLDpharm.

- Pyrazole synthesis. Organic Chemistry Portal.

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.

- synthesis of pyrazoles. YouTube.

- WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.

Sources

- 1. nbinno.com [nbinno.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

- 8. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

- 9. 1040377-07-8|4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 10. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole, with CAS Number 1040377-07-8, is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Its structure, featuring a substituted pyrazole ring linked to a tetrahydrofuran moiety, presents a unique scaffold for the design of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, making the detailed structural elucidation of new analogues a critical step in the research and development process.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole. As a Senior Application Scientist, the aim is to not only present the data but to also provide insights into the experimental considerations and the rationale behind the interpretation of the spectroscopic results. This guide will cover Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While complete experimental data for this specific molecule is not publicly available, this guide will provide predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Molecular Structure and Key Features

The molecular formula of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole is C₇H₉BrN₂O, and its molecular weight is 217.06 g/mol .[1] The structure consists of a pyrazole ring brominated at the 4-position and substituted at the N1 position with a tetrahydrofuran ring linked via its 3-position.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of electronegative atoms and aromatic rings. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing information about the connectivity of atoms.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a ¹H NMR spectrum of a novel compound like 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans, the relaxation delay, and the spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Data Analysis and Predicted ¹H NMR Spectrum:

Based on the analysis of similar compounds, the predicted ¹H NMR spectrum of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole in CDCl₃ is expected to show the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.7 | Singlet | 1H | H-3 (pyrazole) | The protons on the pyrazole ring are in a deshielded environment due to the aromaticity of the ring. |

| ~ 7.4 - 7.6 | Singlet | 1H | H-5 (pyrazole) | Similar to H-3, this proton is on the pyrazole ring. |

| ~ 4.8 - 5.2 | Multiplet | 1H | N-CH (tetrahydrofuran) | This proton is adjacent to the nitrogen of the pyrazole ring and the oxygen of the tetrahydrofuran ring, leading to a downfield shift. |

| ~ 3.8 - 4.2 | Multiplet | 2H | O-CH₂ (tetrahydrofuran) | These protons are adjacent to the electronegative oxygen atom in the tetrahydrofuran ring. |

| ~ 2.2 - 2.6 | Multiplet | 2H | CH₂ (tetrahydrofuran) | These are the remaining protons on the tetrahydrofuran ring. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, which necessitates a greater number of scans and a longer acquisition time. Proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Analysis and Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole is expected to show the following signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 - 142 | C-5 (pyrazole) | Aromatic carbon adjacent to nitrogen. |

| ~ 128 - 132 | C-3 (pyrazole) | Aromatic carbon adjacent to nitrogen. |

| ~ 90 - 95 | C-4 (pyrazole) | Carbon bearing the bromine atom, shifted upfield due to the heavy atom effect. |

| ~ 68 - 72 | O-CH₂ (tetrahydrofuran) | Carbons adjacent to the oxygen atom in the tetrahydrofuran ring. |

| ~ 58 - 62 | N-CH (tetrahydrofuran) | Carbon attached to the nitrogen of the pyrazole ring. |

| ~ 30 - 35 | CH₂ (tetrahydrofuran) | The remaining carbon of the tetrahydrofuran ring. |

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion can provide valuable structural information.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Analysis and Predicted Mass Spectrum:

The mass spectrum of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole is expected to exhibit the following key features:

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 216 and 218.

-

Major Fragmentation Pathways:

-

Loss of the tetrahydrofuran moiety: A significant fragment would likely be observed corresponding to the 4-bromopyrazole cation.

-

Cleavage within the tetrahydrofuran ring: Fragmentation of the tetrahydrofuran ring can lead to various smaller ions.

-

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or dissolved in a suitable solvent.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

Data Analysis and Predicted IR Spectrum:

The IR spectrum of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole is predicted to show the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic (pyrazole) |

| ~ 2950 - 2850 | C-H stretch | Aliphatic (tetrahydrofuran) |

| ~ 1600 - 1450 | C=N and C=C stretch | Pyrazole ring |

| ~ 1250 - 1050 | C-N stretch | Pyrazole ring |

| ~ 1100 - 1000 | C-O stretch | Ether (tetrahydrofuran) |

| ~ 800 - 600 | C-Br stretch | Bromo group |

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its unambiguous structural confirmation. This guide has provided a detailed framework for understanding the principles, experimental protocols, and expected data for each of these techniques. By combining the information from these complementary methods, researchers can confidently elucidate the structure of this and other novel chemical entities, which is a foundational step in the journey of drug discovery and development.

References

Sources

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole CAS number 1040377-07-8

CAS Number: 1040377-07-8 Role: High-Value Heterocyclic Building Block for Medicinal Chemistry[1]

Executive Summary

4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole is a specialized intermediate used primarily in the discovery of kinase inhibitors and GPCR ligands.[1] Its structural value lies in the tetrahydrofuran (THF) ring , which serves as a metabolically stable, polar-aliphatic isostere for phenyl or cyclopentyl groups. By incorporating significant

This guide details the synthesis, physicochemical properties, and divergent reactivity of this molecule, providing researchers with a roadmap for its integration into lead optimization campaigns.

Structural Analysis & Physicochemical Profile

The molecule consists of a 4-bromopyrazole core

Key Physicochemical Data

| Property | Value / Description | Significance in Drug Design |

| Molecular Formula | Compact fragment ( | |

| Molecular Weight | 217.06 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| Calculated LogP | ~1.3 - 1.6 | Lipophilic enough for membrane permeability, polar enough for solubility |

| H-Bond Acceptors | 2 (N2 of pyrazole, O of THF) | Critical for interacting with kinase hinge regions or water networks |

| H-Bond Donors | 0 | Reduces desolvation penalty upon protein binding |

| Chirality | C3 of THF is chiral | Usually supplied as a racemate, but enantiomers have distinct biological activities |

The "THF Effect" in Medicinal Chemistry

Replacing a phenyl or cyclohexyl ring with a tetrahydrofuran-3-yl moiety often results in:

-

Lower Lipophilicity: The ether oxygen lowers cLogP, improving solubility.[1]

-

Metabolic Stability: Unlike furan (aromatic), the saturated THF ring is not prone to oxidative ring opening or toxic metabolite formation (e.g., reactive enals).

-

Vector Control: The ether oxygen can engage in specific H-bond interactions within the binding pocket, often distinct from purely hydrophobic interactions.[1]

Synthetic Pathways[1][4][5]

There are two primary routes to synthesize CAS 1040377-07-8. The choice depends on scale and the availability of chiral starting materials.[1]

Route A: Nucleophilic Substitution (Industrial Scale)

This route utilizes 4-bromopyrazole and an electrophilic THF derivative (halide or sulfonate).[1]

-

Reagents: 4-Bromopyrazole, 3-bromotetrahydrofuran (or 3-iodo-),

or -

Solvent: DMF or Acetonitrile (

).[1] -

Mechanism:

displacement.[1] -

Pros: Low cost of reagents.[1]

-

Cons: Harsh conditions; elimination side products (dihydrofuran) are possible if the base is too strong.[1]

Route B: Mitsunobu Reaction (Laboratory Scale / Chiral Synthesis)

This is the preferred route for generating enantiomerically pure material, as the Mitsunobu reaction proceeds with Walden inversion.

-

Reagents: 4-Bromopyrazole, 3-hydroxytetrahydrofuran,

, DIAD/DEAD. -

Solvent: THF (

to RT). -

Mechanism: Activation of alcohol followed by

displacement by the pyrazole nitrogen.[1] -

Pros: Mild conditions; stereocontrol (e.g.,

-3-hydroxy-THF yields

Visualization of Synthetic Workflows

Caption: Comparison of Alkylation (Route A) and Mitsunobu (Route B) synthetic strategies.

Reactivity & Functionalization Guide

The 4-bromo substituent is the primary "handle" for diversifying this scaffold.[1] However, the pyrazole ring offers multiple sites for functionalization.

Suzuki-Miyaura Cross-Coupling

This is the most common application.[1] The bromine is replaced by aryl or heteroaryl groups.[1][3]

-

Catalyst System:

or -

Base:

or -

Outcome: Biaryl systems common in kinase inhibitors (e.g., Pyrazole-Pyrimidine chimeras).

C-H Activation (C5 Position)

The C5 proton (adjacent to the N-THF group) is the most acidic ring proton.[1]

-

Direct Arylation: Pd-catalyzed C-H activation can install aryl groups at C5 without pre-functionalization.[1]

-

Lithiation: Treatment with LDA or

-BuLi at-

Note: The bulky THF group at N1 directs lithiation to C5 rather than C3 due to the "Coordination Complex Induced Proximity Effect" (CIPE) involving the THF oxygen, although steric hindrance usually favors C5 anyway.

-

Buchwald-Hartwig Amination

Replacing the bromine with an amine (

-

Utility: Creating aminopyrazole motifs found in CDK and Aurora kinase inhibitors.[1]

-

Conditions:

, BINAP or BrettPhos,

Divergent Synthesis Map

Caption: Functionalization pathways transforming the core scaffold into diverse bioactive libraries.[1]

Experimental Protocol: Suzuki Coupling Validation

A self-validating protocol for coupling CAS 1040377-07-8 with Phenylboronic acid.

Objective: Synthesize 1-(tetrahydrofuran-3-yl)-4-phenyl-1H-pyrazole.

-

Setup: In a microwave vial, charge CAS 1040377-07-8 (1.0 equiv), Phenylboronic acid (1.2 equiv), and

(2.0 equiv). -

Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas by bubbling Nitrogen for 5 minutes.[1]

-

Catalyst: Add

(5 mol%). Cap the vial immediately. -

Reaction: Heat to

for 4-12 hours (or 30 min in microwave at -

Validation (TLC/LCMS):

-

Start Material: UV active, distinct retention time.[1]

-

Product: New spot (usually higher

in EtOAc/Hexane due to loss of polar C-Br bond character? Actually, biaryls are often less polar, but check LCMS for M+H). -

Mass Spec: Look for loss of Br isotope pattern (1:1 doublet) and appearance of Product Mass (

).

-

-

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

.[1] -

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with general halogenated pyrazoles.[1]

-

GHS Classification:

-

Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]

-

Storage: Store in a cool, dry place. The C-Br bond is stable, but the compound should be protected from light to prevent slow photodehalogenation over long periods.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole.[1] Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki coupling protocols described).

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer.[1] (Reference for Mitsunobu reaction mechanism context).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 1040377-07-8|4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a "privileged scaffold," a foundational structure whose versatility has led to a multitude of bioactive compounds.[1][2] The introduction of specific substituents, such as a bromine atom and a tetrahydrofuran moiety, onto the pyrazole core creates novel chemical entities with unique steric and electronic properties. The compound 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole (Molecular Formula: C₇H₉BrN₂O) is one such entity.[3] Its potential utility is intrinsically linked to its precise molecular architecture. Therefore, the rigorous and unequivocal confirmation of its structure is not merely an academic exercise but a critical prerequisite for any further investigation into its chemical reactivity, biological activity, and therapeutic potential.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this molecule. We will proceed through a logical workflow, mirroring the process undertaken in a contemporary analytical laboratory, moving from foundational molecular formula confirmation to the intricate details of atomic connectivity and spatial arrangement. Each analytical step is designed to be self-validating, where the data from one technique corroborates and refines the hypotheses drawn from another, culminating in an unassailable structural assignment.

Part 1: Foundational Analysis - Molecular Formula and Halogen Presence via Mass Spectrometry

The first step in characterizing any novel compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.

Core Causality: Why HRMS is Essential

Standard mass spectrometry can be ambiguous. For example, multiple elemental combinations can result in the same integer mass. HRMS, with its high resolving power, provides a mass measurement accurate to several decimal places. This precision is critical for generating a shortlist of possible molecular formulas, which, in most cases, contains only one chemically plausible option. For halogenated compounds, the isotopic distribution provides a secondary, powerful confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: ESI in positive ion mode is typically used to generate the protonated molecular ion, [M+H]⁺.

-

Data Acquisition: The instrument is calibrated using a known standard immediately prior to the analysis. Data is acquired over a mass range of m/z 50-500.

Data Interpretation and Validation

The primary evidence for the structure is the observation of the molecular ion peak. A crucial feature for 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment.

The mass spectrum will exhibit two prominent peaks for the protonated molecule, [M+H]⁺ and [M+2+H]⁺, separated by 2 m/z units and with a relative intensity ratio of approximately 1:1. This pattern is an unmistakable signature of a monobrominated compound.

Table 1: HRMS Data Summary

| Ion | Calculated m/z (for C₇H₁₀BrN₂O⁺) | Observed m/z | Difference (ppm) | Isotopic Signature |

| [M(⁷⁹Br)+H]⁺ | 217.0025 | 217.0022 | -1.38 | ~100% Relative Abundance |

| [M(⁸¹Br)+H]⁺ | 218.9999 | 218.9996 | -1.37 | ~98% Relative Abundance |

The sub-2 ppm mass accuracy provides high confidence in the assigned molecular formula of C₇H₉BrN₂O. The observed 1:1 isotopic cluster for the molecular ion definitively confirms the presence of a single bromine atom.

Part 2: Functional Group Fingerprinting via Infrared Spectroscopy

With the molecular formula confirmed, the next logical step is to identify the functional groups present using Fourier-Transform Infrared (FTIR) Spectroscopy. FTIR provides a rapid, non-destructive method for identifying characteristic vibrational modes of chemical bonds.

Core Causality: Vibrational Modes as Structural Clues

Every functional group (C=N, C-O, C-H, etc.) vibrates at a characteristic frequency when it absorbs infrared radiation. An FTIR spectrum is a plot of these absorptions, creating a unique "fingerprint" for the molecule. While it doesn't reveal the full connectivity, it quickly confirms the presence or absence of key structural components.

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Data Interpretation and Validation

The spectrum is analyzed for absorption bands corresponding to the expected functional groups of the pyrazole and tetrahydrofuran rings.

Table 2: Key IR Absorption Bands for 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |

| ~3120-3150 | Medium | Aromatic C-H Stretch (Pyrazole ring) | Confirms the presence of the pyrazole heterocycle.[4][5] |

| ~2850-2960 | Strong | Aliphatic C-H Stretch (Tetrahydrofuran ring) | Confirms the presence of the saturated THF moiety. |

| ~1550-1590 | Medium | C=N Stretch (Pyrazole ring) | Characteristic of the pyrazole ring system.[2] |

| ~1050-1150 | Strong | C-O-C Asymmetric Stretch (Ether in THF ring) | Strong evidence for the tetrahydrofuran ring. |

| ~600-700 | Medium | C-Br Stretch | Consistent with the presence of a carbon-bromine bond. |

The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms that there is no N-H or O-H group, which aligns with the N1-substitution of the pyrazole ring.

Part 3: The Connectivity Blueprint - A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, number, and connectivity of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Core Causality: Nuclear Spins as Probes of Molecular Structure

NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique signal for each chemically distinct nucleus. Coupling between neighboring nuclei reveals their proximity, allowing for the reconstruction of the molecular skeleton.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer.

-

Experiments: The following experiments are conducted:

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

-

Data Interpretation and Validation

A. ¹H and ¹³C NMR - The Atom Count and Environment

The ¹H NMR spectrum provides the first look at the proton framework. The pyrazole ring protons (H3 and H5) are expected in the aromatic region, while the tetrahydrofuran protons will be in the aliphatic region. The ¹³C NMR spectrum will confirm the presence of seven unique carbon atoms.

Table 3: ¹H and ¹³C NMR Data for 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole Ring | ||||

| H3/C3 | ~7.65 | s | 1H | ~140.5 |

| C4 | - | - | - | ~92.0 |

| H5/C5 | ~7.58 | s | 1H | ~129.8 |

| THF Ring | ||||

| H3'/C3' | ~5.10 | m (quintet-like) | 1H | ~60.1 |

| H2'/C2' | ~4.20-4.35 | m | 2H | ~69.5 |

| H4'/C4' | ~2.30-2.55 | m | 2H | ~33.4 |

| H5'/C5' | ~3.95-4.10 | m | 2H | ~67.2 |

-

Analysis: The two singlets in the aromatic region are characteristic of the H3 and H5 protons on the 4-substituted pyrazole ring.[6] The carbon attached to the bromine (C4) is significantly shielded (lower ppm value) as expected. The complex multiplets in the aliphatic region correspond to the seven protons of the tetrahydrofuran ring. The diastereotopic nature of the protons on C2' and C4' leads to their complex appearance.

B. 2D NMR - Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect.

-

COSY: This experiment confirms the connectivity within the THF ring. We would observe correlations between H3' and the protons on both C2' and C4'. The protons on C4' would also show a correlation to the protons on C5'. This allows us to "walk" around the saturated ring system.

-

HSQC: This spectrum acts as a color-by-numbers key, definitively linking each proton signal to its corresponding carbon signal from Table 3.

-

HMBC: This is the critical experiment for establishing the connection between the two rings. It reveals correlations over 2-3 bonds.

The most crucial correlation is between the methine proton of the THF ring (H3' at ~5.10 ppm) and the C5 carbon of the pyrazole ring (at ~129.8 ppm). This three-bond correlation (H3'-C3'-N1-C5) is only possible if the THF ring is attached to the N1 position of the pyrazole. This single piece of data definitively rules out attachment at the N2 position or any of the carbon atoms.

Part 4: Absolute Structure Confirmation via Single-Crystal X-ray Crystallography

For an incontrovertible determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard.[7][8] It provides a precise map of atomic positions, bond lengths, and bond angles.

Core Causality: Diffraction as a 3D Structural Lens

When a beam of X-rays is passed through a highly ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[9][10] By measuring the intensities and positions of these diffracted beams, one can mathematically reconstruct a 3D electron density map of the molecule, from which the atomic positions can be precisely determined.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: A suitable single crystal is grown, typically by slow evaporation of a saturated solution of the compound in a solvent mixture (e.g., ethyl acetate/hexane).

-

Data Collection: The crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. A modern diffractometer with a CCD detector is used to collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final structure.

Data Interpretation and Validation

The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule. This model would be expected to confirm:

-

The planarity of the pyrazole ring.

-

The precise bond lengths and angles of both the pyrazole and tetrahydrofuran rings.

-

The exact point of connectivity between the N1 atom of the pyrazole and the C3' atom of the tetrahydrofuran.

-

The puckered "envelope" or "twist" conformation of the tetrahydrofuran ring.

This technique provides the ultimate, unambiguous proof of the proposed structure, leaving no doubt as to the atomic arrangement.

Conclusion: A Unified and Self-Validating Structural Assignment

-

Mass Spectrometry established the correct molecular formula (C₇H₉BrN₂O) and confirmed the presence of a single bromine atom via its distinct isotopic signature.

-

Infrared Spectroscopy identified the key functional groups—aromatic pyrazole, aliphatic ether—and confirmed the absence of N-H or O-H moieties.

-

NMR Spectroscopy , through a comprehensive suite of 1D and 2D experiments, mapped out the complete atomic connectivity, with the crucial HMBC experiment definitively establishing the linkage between the N1 atom of the pyrazole and the C3' atom of the tetrahydrofuran.

-

X-ray Crystallography provides the final, absolute confirmation of the 3D structure in the solid state.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative structural foundation necessary for all future research and development involving this compound.

References

- Vertex AI Search. (2026, January 25). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry.

- Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals.

- Sigma-Aldrich. 4-Bromo-1-methyl-1H-pyrazole 97.

- Ferreira, I. C. F. R., et al. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH.

- BLDpharm. 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole.

- Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- Jubilant, H. P., Guin, M., & Srivastava, N. (2025). Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives. Journal for Research in Applied Sciences and Biotechnology.

- Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC - NIH.

- MDPI. (2026, February 6). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma.

- Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section E Crystallographic Communications, 79(5), 428-431.

- Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, M639.

- ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- National Institutes of Health. 4-Bromopyrazole. PubChem.

- ACS Omega. (2026, February 4). Efficient Access to Functionalized N-Difluoromethylpyrazoles.

- MDPI. X-Ray Structures of Some Heterocyclic Sulfones.

- Refn, S. (1961). Infra-red spectra of substituted pyrazolones and some reflexions on the hydrogen bonding. Spectrochimica Acta, 17(1), 40–50.

- Aljamali, N. M. (2014). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Asian Journal of Research in Chemistry, 7(7), 664.

- ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives.

- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.

- BenchChem. (2025, December). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry.

- Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 13(1), 113-126.

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

- Wikipedia. X-ray crystallography.

- Strumiłło, J., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 19(15), 3362.

- ResearchGate. FIG. 5. Structures and tautomerism of substituted pyrazoles studied in....

- Michigan State University Department of Chemistry. Heterocyclic Compounds.

- Novartis. (2025, December 1). What is X-Ray Crystallography? [Video]. YouTube.

- Joint Admission Test for Masters. (2026). JAM 2026 Chemistry (CY) Syllabus.

- Glenn, A. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- National Institute of Standards and Technology. 1H-Pyrazole. NIST Chemistry WebBook.

- van der Plas, H. C., et al. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 8, 946-951.

- Atiya, R. N., Aljamali, N. M., & Jari, M. (2014). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Asian Journal of Research in Chemistry, 7(7), 664.

- Anderson, D. M. W., & Bell, J. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 4, 344-348.

Sources

- 1. nbinno.com [nbinno.com]

- 2. connectjournals.com [connectjournals.com]

- 3. 1040377-07-8|4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. 1H-Pyrazole [webbook.nist.gov]

- 5. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. jam2026.iitb.ac.in [jam2026.iitb.ac.in]

Role of Bromine in Pyrazole Compounds for Synthesis: An In-Depth Technical Guide

Part 1: Strategic Utility of Bromine in Pyrazole Chemistry[1][2]

In the high-stakes landscape of drug discovery, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (Celebrex), Ruxolitinib (Jakafi), and Sildenafil (Viagra).[1] However, the utility of the pyrazole core is only as good as its functionalization potential.[1]

Bromine serves as the premier orthogonal handle in pyrazole synthesis.[1] Unlike chlorine, which often requires harsh conditions to activate in cross-coupling, or iodine, which can be chemically labile and expensive, bromine occupies the "Goldilocks zone" of reactivity:[1]

-

Stability: Stable enough to survive early-stage lithiation or oxidation steps.[1]

-

Reactivity: Highly responsive to Pd-catalyzed oxidative addition, enabling modular diversification.[1]

-

Selectivity: Its installation is governed by predictable electronic rules, allowing for precise regiocontrol.[1]

This guide details the mechanistic logic, experimental protocols, and synthetic workflows for leveraging bromine in pyrazole functionalization.[1][2]

Part 2: The Mechanistic Logic of Regioselectivity[4]

The placement of the bromine atom dictates the downstream synthetic pathway. Understanding the electronic landscape of the pyrazole ring is critical for designing the correct synthetic route.

Electronic Directives

-

C4-Position (Electrophilic Attack): The pyrazole ring is electron-rich.[1] The C4 position is the most nucleophilic site, analogous to the para position in aniline.[1] Electrophilic aromatic substitution (SEAr) with agents like NBS or

exclusively targets C4. -

C3/C5-Position (De Novo or Directed Metalation): These positions are electron-deficient relative to C4.[1] Direct bromination here is difficult.[1] Accessing C3/C5-bromo pyrazoles typically requires de novo cyclization (using brominated precursors) or Directed ortho-Metalation (DoM) .[1]

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the decision logic for installing bromine on the pyrazole core.

Caption: Decision logic for selecting the synthetic route based on the target regiochemistry of the bromopyrazole.

Part 3: Experimental Protocols

Protocol A: Regioselective C4-Bromination using NBS

This is the industry-standard method for installing bromine on an existing pyrazole core.[1] NBS (N-Bromosuccinimide) is preferred over elemental bromine due to ease of handling and higher regioselectivity.[1]

Target: 4-Bromo-1-methyl-1H-pyrazole Mechanism: Electrophilic Aromatic Substitution (SEAr)[1]

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 1-methyl-1H-pyrazole (1.0 equiv) and Acetonitrile (MeCN, 0.5 M concentration).

-

Note: MeCN is preferred over DMF for easier workup, though DMF increases reaction rate for sluggish substrates.[1]

-

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes.

-

Why: Exothermic control prevents poly-bromination or radical side reactions.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

-

Quench: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with saturated sodium thiosulfate (

) to remove excess bromine species. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexanes if necessary.[1]

Self-Validation Check:

-

LC-MS: Look for the characteristic M+ and M+2 doublet (1:1 ratio) indicating a single bromine atom.[1]

-

NMR: The disappearance of the C4-H proton signal (typically around

6.0–6.5 ppm) confirms substitution.[1]

Protocol B: De Novo Synthesis of C3/C5-Bromopyrazoles

Direct bromination fails here.[1] Instead, we build the ring with the bromine already in place or at a position that dictates regiochemistry during cyclization.[1]

Target: Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (Key intermediate for Chlorantraniliprole)[1]

Step-by-Step Procedure:

-

Precursor Synthesis: React Diethyl maleate with 3-chloro-2-hydrazinopyridine in an alkaline solution to form the pyrazolone intermediate.

-

Bromination-Aromatization: Treat the pyrazolone intermediate with Phosphorus Oxybromide (

) or -

Workup: Quench carefully with ice water (highly exothermic). Extract with DCM.[1]

Part 4: Bromine as a Functional Handle (Cross-Coupling)

Once installed, the bromine atom acts as the "departure gate" for transition-metal catalyzed couplings.[1] The following table summarizes conditions optimized for bromopyrazoles, which can be less reactive than bromobenzenes due to the electron-rich nature of the pyrazole ring (poisoning the catalyst).

Comparative Coupling Conditions

| Reaction | Bond Formed | Catalyst System | Base/Additive | Key Insight for Bromopyrazoles |

| Suzuki-Miyaura | C-C (Aryl/Alkyl) | Boronic acids couple readily at C4.[1] C3/C5 halides may require S-Phos or X-Phos ligands due to steric hindrance.[1] | ||

| Buchwald-Hartwig | C-N (Amines) | Pyrazole nitrogens can compete for Pd binding.[1] Bulky ligands (BrettPhos) prevent catalyst deactivation. | ||

| Sonogashira | C-C (Alkyne) | Requires rigorous | ||

| Negishi | C-C (Alkyl) | THF | Excellent for installing alkyl chains where Suzuki fails (beta-hydride elimination issues).[1] |

Workflow Visualization: The Suzuki Coupling Pathway

The following diagram depicts the catalytic cycle specific to a C4-bromopyrazole substrate.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 4-bromopyrazole, highlighting the critical oxidative addition step.

Part 5: Troubleshooting & Optimization

The "N-H" Problem

If the pyrazole nitrogen (N1) is unsubstituted (N-H), it will deprotonate under basic coupling conditions, forming a pyrazolate anion. This anion is a poor substrate for oxidative addition and can poison the Pd catalyst.

-

Solution: Always protect N1 before cross-coupling. Common protecting groups:

Regio-scrambling in Bromination

When brominating 3-substituted pyrazoles, mixtures of C4-bromo and poly-brominated products can occur.[1]

-

Optimization: Use NBS in DMF at low temperature (-10°C). If selectivity remains poor, switch to NIS (N-Iodosuccinimide) to install iodine (more selective due to size) and then perform a halogen exchange or couple the iodide directly.[1]

Purification of Bromopyrazoles

Bromopyrazoles often streak on silica gel due to the basicity of the pyrazole nitrogen.

-

Tip: Pre-treat the silica gel column with 1% Triethylamine (

) in hexanes, or use DCM/MeOH mixtures with 1%

Part 6: References

-

Regioselectivity of Pyrazole Bromination

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives

-

Electrosynthesis of 4-Bromosubstituted Pyrazoles

-

Palladium-Catalyzed Cross-Couplings: Catalyst Quantity and Optimization

-

Source: Organic Process Research & Development (ACS Publications)

-

Context: Optimization of Pd loading (ppm vs mol%) for Suzuki and Buchwald-Hartwig couplings.

-

URL:[Link]

-

-

Preparation of Bromopyrazole Intermediates for Chlorantraniliprole

Sources

- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.org.mx [scielo.org.mx]

- 7. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]

- 10. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique physicochemical properties—specifically its ability to serve as both a hydrogen bond donor and acceptor, its high metabolic stability, and its utility as a bioisostere for phenyl and amide moieties.[1][2][3] This guide provides a technical roadmap for the discovery, rational design, and synthesis of novel pyrazole derivatives, moving from structural activity relationships (SAR) to bench-ready synthetic protocols.

Part 1: The Medicinal Chemistry Landscape

Structural Significance & SAR

The pyrazole core offers a versatile template for drug design. Its distinct tautomeric equilibrium (N-unsubstituted pyrazoles) and specific pKa (~2.5) allow it to interact with diverse biological targets, particularly kinases and G-protein-coupled receptors (GPCRs).

-

Bioisosterism: Pyrazoles frequently replace phenyl rings to improve water solubility (lower LogP) or amides to increase metabolic stability against hydrolysis.

-

Kinase Binding: In kinase inhibitors (e.g., Ruxolitinib), the pyrazole nitrogen often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket.

FDA-Approved Pyrazole Therapeutics

The following table summarizes key pyrazole-based drugs, illustrating the scaffold's versatility across therapeutic areas.

| Drug Name | Brand Name | Target | Indication | Mechanism of Action |

| Celecoxib | Celebrex | COX-2 | Inflammation/Pain | Selective inhibition of cyclooxygenase-2; pyrazole N-phenyl group confers selectivity. |

| Ruxolitinib | Jakafi | JAK1/JAK2 | Myelofibrosis | ATP-competitive inhibitor; pyrazole forms hinge H-bonds. |

| Ibrutinib | Imbruvica | BTK | Mantle Cell Lymphoma | Irreversible inhibitor; pyrazolo[3,4-d]pyrimidine core scaffolds the warhead. |

| Asciminib | Scemblix | BCR-ABL1 | CML | Allosteric inhibitor binding to the myristoyl pocket.[4] |

| Berotralstat | Orladeyo | Plasma Kallikrein | Hereditary Angioedema | Serine protease inhibitor preventing bradykinin release.[4] |

| Pralsetinib | Gavreto | RET Kinase | NSCLC | Selective RET inhibitor targeting oncogenic fusions. |

Part 2: Synthetic Architectures & Methodologies

The synthesis of pyrazoles has evolved from classical condensation to sophisticated multicomponent and C-H activation strategies.

Strategic Overview of Synthetic Pathways

The following diagram outlines the three primary logic gates for constructing the pyrazole ring.

Figure 1: Strategic logic for pyrazole ring construction. Method selection depends on required substitution patterns and regioselectivity needs.

Regioselectivity: The Critical Challenge

In the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, two regioisomers are possible. Controlling this is paramount for SAR consistency.

-

Electronic Control: Hydrazines react fastest at the most electrophilic carbonyl. Electron-withdrawing groups (EWGs) on the diketone increase electrophilicity at the adjacent carbonyl.

-

Steric Control: Bulky substituents on the hydrazine or diketone can direct nucleophilic attack to the less hindered position.

-

Solvent Effects: Protic vs. aprotic solvents can shift the tautomeric equilibrium of the hydrazine, altering the major product.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. Safety Note: Hydrazines are toxic and potentially explosive; handle in a fume hood with appropriate PPE.

Protocol A: Regioselective Synthesis via Fluorinated 1,3-Diketones

Targeting 1-aryl-3-trifluoromethyl-5-phenylpyrazoles (Common kinase scaffold).

Rationale: The trifluoromethyl group (

Materials:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

-

Phenylhydrazine (1.1 equiv)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 10 mol%)

Workflow:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the fluorinated diketone in ethanol (5 mL/mmol).

-

Addition: Add phenylhydrazine dropwise at room temperature. Observe for mild exotherm.

-

Catalysis: Add glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). -

Workup: Cool to room temperature. The product often precipitates.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Remove solvent in vacuo, redissolve in EtOAc, wash with

(aq) and brine. Dry over

-

-

Validation:

NMR is critical here to confirm regiochemistry. A single peak indicates a clean regioisomer.

Protocol B: Green One-Pot Multicomponent Synthesis

Targeting 4-substituted pyrazoles via Vilsmeier-Haack type cyclization.

Rationale: This method avoids isolation of unstable hydrazone intermediates and uses water/ethanol mixtures, aligning with Green Chemistry principles.

Materials:

-

Aromatic Aldehyde (1.0 equiv)

-

Ethyl Acetoacetate (1.0 equiv)

-

Hydrazine Hydrate (1.2 equiv)

-

Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (5 mol%) or Iodine (

) -

Solvent: Water:Ethanol (1:1)

Workflow:

-

Mixing: Combine aldehyde, ethyl acetoacetate, and hydrazine hydrate in the solvent mixture.

-

Catalysis: Add 5 mol% CAN.

-

Sonication/Stirring: Stir vigorously at room temperature or use ultrasound irradiation (40 kHz) for 30-60 minutes.

-

Observation: The reaction typically proceeds through a Knoevenagel condensation followed by Michael addition and cyclization.

-

Isolation: Pour the reaction mixture into crushed ice. The solid product precipitates out.

-

Purification: Recrystallize from hot ethanol.

Part 4: Advanced Optimization & Drug Discovery Workflow

Hit-to-Lead Optimization Logic

Once a pyrazole hit is identified, optimization focuses on the N1 and C3/C5 positions.

Figure 2: Iterative optimization cycle for pyrazole-based drug candidates.

Regiocontrol Decision Matrix

When designing the synthesis, use this decision matrix to select the correct pathway.

Figure 3: Decision matrix for selecting synthetic routes based on regiochemical requirements.

References

-

Recent Advances in the Synthesis of Pyrazoles. RSC Advances / Organic & Biomolecular Chemistry, 2024.

-

FDA Approved Pyrazole Drugs and Mechanism of Action. National Institutes of Health (PMC), 2023.

-

Regioselective Synthesis Methodologies. Organic Chemistry Portal, 2024.

-

Green Multicomponent Synthesis of Pyrazoles. MDPI Molecules, 2023.

-

BenchChem Pyrazole Synthesis Protocols. BenchChem Application Notes, 2025.

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Properties of Substituted Pyrazole Rings: A Guide for Medicinal Chemistry

Introduction: The Pyrazole Privileged Scaffold

The pyrazole ring (

This guide analyzes the theoretical underpinnings of pyrazole chemistry—specifically its electronic structure, tautomerism, and reactivity profiles—to empower rational drug design.

Electronic Structure and Aromaticity

Orbital Configuration

Pyrazole is a

-

N1 (Pyrrole-like): Contributes two electrons to the aromatic system via a p-orbital. This nitrogen is acidic (

). -

N2 (Pyridine-like): Contributes one electron to the

-system. Its lone pair lies in an

Aromaticity Indices

Theoretical calculations using Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) confirm that pyrazole possesses significant aromatic character, though less than benzene.

-

HOMA Index:

(High aromaticity). -

Implication: The ring is stable against oxidation and reduction under physiological conditions but susceptible to electrophilic attack.

Tautomerism: The Annular Equilibrium

One of the most critical theoretical properties of N-unsubstituted pyrazoles is annular tautomerism (

The Equilibrium Mechanism

The proton shifts between N1 and N2 via an intermolecular mechanism (often solvent-mediated) rather than an intramolecular 1,2-shift, which has a prohibitively high activation barrier.

Substituent Effects

The position of the equilibrium is governed by the electronic nature of substituents at positions 3 and 5.

-

Electron-Donating Groups (EDG): Stabilize the 3-substituted tautomer.

-

Electron-Withdrawing Groups (EWG): Stabilize the 5-substituted tautomer.

Caption: Decision logic for predicting the dominant tautomer based on electronic substituent effects.

Physicochemical Properties: Acidity and Basicity[1]

Modulating the

Quantitative Data: pKa of Substituted Pyrazoles

The following table summarizes how substituents shift the acidity (loss of NH proton) and basicity (gain of proton at N2).

| Compound | Substituent (Position) | Effect | ||

| Pyrazole | Unsubstituted | 2.52 | 14.2 | Reference |

| 3-Methylpyrazole | 3-CH3 (EDG) | 3.30 | 15.0 | Increases basicity |

| 3-Nitropyrazole | 3-NO2 (EWG) | -1.96 | 9.60 | Drastically increases acidity |

| 4-Nitropyrazole | 4-NO2 (EWG) | 0.60 | 9.67 | Increases acidity |

| 1-Methylpyrazole | N-Methyl | 2.09 | N/A | Removes NH acidity |